4-Methoxyphenyl 2-methyl-3-nitrobenzoate
Description
4-Methoxyphenyl 2-methyl-3-nitrobenzoate is an aromatic ester featuring a 2-methyl-3-nitrobenzoate backbone esterified with a 4-methoxyphenyl group. The methoxy group at the para position of the phenyl ring acts as an electron-donating substituent, while the nitro group at the meta position of the benzoate moiety is strongly electron-withdrawing.
Properties
CAS No. |
882865-95-4 |
|---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C15H13NO5/c1-10-13(4-3-5-14(10)16(18)19)15(17)21-12-8-6-11(20-2)7-9-12/h3-9H,1-2H3 |
InChI Key |
HOVWGIGLFVKHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by esterification with 4-methoxyphenol. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 4-Methoxyphenyl 2-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 4-Methoxyphenyl 2-carboxy-3-nitrobenzoate.
Scientific Research Applications
4-Methoxyphenyl 2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The electronic properties of aromatic esters are highly sensitive to substituents. Key comparisons include:
Methyl 2-Methyl-3-Nitrobenzoate
- Structure : Lacks the 4-methoxyphenyl group, featuring a methyl ester instead.
- Electronic Effects : The absence of the electron-donating methoxy group reduces intramolecular charge transfer (ICT) compared to the target compound. In polar solvents like DMF, methoxy-free analogs exhibit lower emission wavelengths due to reduced π-electron delocalization .
3-Methoxy-4-Nitrobenzoic Acid
- Structure : A carboxylic acid derivative with methoxy and nitro groups at adjacent positions.
- Reactivity : The free carboxylic acid enables salt formation, whereas the ester group in the target compound favors hydrolytic stability .
Bis-(4-Methoxyphenyl)aminophenyl Chromophores
- Structure: Contains dual 4-methoxyphenyl groups linked to an aminophenyl core.
- Optical Properties: Exhibits a blue-shifted λmax (~745 nm) compared to dialkylaminophenyl analogs (e.g., YLD156, λmax = 753 nm), attributed to reduced conjugation from steric hindrance. This suggests that the 4-methoxyphenyl group in the target compound may similarly modulate charge-transfer transitions .
Solubility and Molecular Weight
The table below compares key parameters of 4-methoxyphenyl 2-methyl-3-nitrobenzoate analogs:
*Inferred based on structural similarity to methyl 2-methyl-3-nitrobenzoate .
Spectral and Emission Behavior
- Emission Intensity : Compounds with 4-methoxyphenyl groups (e.g., quinazoline derivatives) exhibit reduced emission intensity but higher emission wavelengths compared to chloro- or fluoro-substituted analogs. For example, 4-methoxyphenyl-substituted quinazoline 6l (λem = 480 nm) shows a red shift relative to chloro-substituted 6c (λem = 450 nm) due to enhanced ICT .
- Solvent Interactions : In DMF, the methoxy group interacts with the solvent, reducing ICT in some cases. For instance, compound 6d (with 4-ethoxyphenyl groups) shows a lower emission maximum than 6h (with 4-fluorophenyl groups), highlighting the balance between electron donation and solvent polarity .
Research Implications and Gaps
- Synthetic Routes: While details methods for 4-methoxyphenyl-containing benzothiazepinones, the synthesis of the target compound remains unaddressed in the provided literature.
- Contradictions : Methoxy groups can either enhance or reduce ICT depending on solvent and substituent positioning, necessitating further experimental validation for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
